4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid
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Overview
Description
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid is an organic compound characterized by the presence of both methylsulfanyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinyl intermediate, which is then functionalized with methylsulfanyl groups. The final step involves the formation of the butanoic acid moiety through a series of condensation and hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The methylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the formamido group, yielding a simpler derivative.
Substitution: The pyridinyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Derivatives with reduced formamido groups.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, this compound can be used to study the effects of methylsulfanyl groups on biological activity, potentially leading to the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methylsulfanyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]amino}butanoic acid: Lacks the formamido group, potentially altering its reactivity and biological activity.
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}butanoic acid: Contains a carbamoyl group instead of a formamido group, which may affect its chemical stability and interactions.
Uniqueness: 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-7-5-9(12(16)17)14-10(15)8-4-3-6-13-11(8)19-2/h3-4,6,9H,5,7H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYYGFJBLWFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381002 |
Source
|
Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-70-4 |
Source
|
Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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